Des(4-methylcyclohexyl) N-4-Methylphenyl-d7 Glimepiride
Description
Des(4-methylcyclohexyl) N-4-Methylphenyl-d7 Glimepiride is a deuterated analog of glimepiride, a third-generation sulfonylurea antidiabetic agent. The compound features deuterium substitution at the N-4-methylphenyl group, which may enhance metabolic stability and pharmacokinetic properties. The "Des(4-methylcyclohexyl)" designation indicates the absence of the 4-methylcyclohexyl moiety, a structural modification that differentiates it from standard glimepiride and related impurities. This compound is primarily utilized in analytical and pharmacological research as an internal standard or isotopic tracer to study glimepiride metabolism and impurity profiling .
Properties
Molecular Formula |
C24H28N4O5S |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
4-ethyl-3-methyl-5-oxo-N-[2-[4-[[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide |
InChI |
InChI=1S/C24H28N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h5-12H,4,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)/i2D3,5D,6D,9D,10D |
InChI Key |
POJYZMCMPXJZCP-UXHBKUATSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N3CC(=C(C3=O)CC)C)[2H] |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Objectives
Des(4-methylcyclohexyl) N-4-Methylphenyl-d7 Glimepiride is a deuterated analog of glimepiride, wherein the native trans-4-methylcyclohexyl group is replaced by a deuterated N-4-methylphenyl moiety. The compound retains the core structure of glimepiride—a sulfonylurea scaffold—but introduces seven deuterium atoms (d7) at the methyl group of the phenyl substituent (CD3-C6H4-). This modification aims to alter pharmacokinetic properties while maintaining therapeutic efficacy.
Key Synthetic Strategies
Deuterated Intermediate Synthesis
The synthesis hinges on the preparation of 4-(trideuteriomethyl)aniline (CD3-C6H4-NH2), which serves as the deuterated building block. Two primary routes are employed:
Route 1: Grignard Reaction with Deuterated Methylmagnesium Bromide
- Starting Material : 4-Iodoaniline.
- Deuteromethylation :
Route 2: Catalytic H-D Exchange
Isocyanate Formation
The deuterated aniline is converted to 4-(CD3)phenyl isocyanate (CD3-C6H4-NCO) using triphosgene:
Condensation with Sulfonamide Intermediate
The final step involves coupling the isocyanate with 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide (Glimepiride intermediate):
Method A: Traditional Isocyanate Route
- Reagents :
- Sulfonamide intermediate (1 eq), 4-(CD3)phenyl isocyanate (1.1 eq).
- Solvent: Toluene.
- Conditions : 70–80°C, 6 hours.
- Yield : 82–85%.
Method B: Phosgene-Free Approach (Carbonyldiimidazole)
Purification and Characterization
Analytical Data
| Parameter | Value | Method |
|---|---|---|
| Deuterium Incorporation | 99.5% (CD3 group) | NMR (δ 2.3 ppm) |
| Melting Point | 207–208°C | DSC |
| HPLC Purity | 99.7% | C18 column |
| Mass (m/z) | 497.63 [M+H]+ | HR-MS |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Deuterium Purity (%) | Key Advantage |
|---|---|---|---|---|
| Isocyanate | 85 | 99.7 | 99.5 | High efficiency |
| Carbonyldiimidazole | 80 | 99.5 | 98.8 | Avoids toxic isocyanates |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride-d7 has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride-d7 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
Chromatographic Behavior
HPLC analyses ( and ) highlight distinct retention times and resolution requirements for glimepiride and its related compounds:
| Compound | Relative Retention Time (RRT) | Column Dimensions | Resolution Requirement |
|---|---|---|---|
| Glimepiride Related Compound B | 0.2–0.25 | 4-mm × 25-cm or 12.5-cm | NLT 1.5–4.0 |
| Glimepiride Related Compound C | 0.3–0.35 | 4-mm × 25-cm or 12.5-cm | NLT 1.5–4.0 |
| Glimepiride | 1.0 | Packing L1 | Reference peak |
- Analytical Challenges: The deuterated analog’s absence of the 4-methylcyclohexyl group may alter its retention behavior compared to glimepiride. However, its isotopic labeling ensures distinct mass spectral identification, mitigating co-elution risks with non-deuterated impurities .
- System Suitability : Both methods require resolution ≥1.5–4.0 between Related Compounds B and C, with tailing factors ≤2.0 for glimepiride peaks. The deuterated compound’s analysis would likely follow similar protocols but with adjusted mass detection parameters .
Impurity Profiles
Glimepiride synthesized via the improved process (IPCA Laboratories) contains carbamate (0.05%) and sulphonamide (0.20%) impurities .
Biological Activity
Des(4-methylcyclohexyl) N-4-Methylphenyl-d7 Glimepiride is a derivative of glimepiride, a second-generation sulfonylurea used primarily in the management of type 2 diabetes mellitus. This compound exhibits biological activity through its mechanism as an insulin secretagogue, stimulating insulin release from pancreatic beta cells. Understanding its pharmacological properties, metabolic pathways, and biological effects is crucial for evaluating its therapeutic potential.
Glimepiride and its derivatives act primarily by binding to the ATP-sensitive potassium channels on the surface of pancreatic beta cells. This interaction leads to cell depolarization, which activates voltage-dependent calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules, thereby increasing insulin levels in the bloodstream. The detailed mechanism can be summarized as follows:
- Binding : Glimepiride binds to sulfonylurea receptors (SUR1 and SUR2A) on the ATP-sensitive potassium channels.
- Depolarization : The binding prevents potassium from exiting the cell, causing depolarization.
- Calcium Influx : Depolarization opens voltage-gated calcium channels, allowing calcium ions to enter the cell.
- Insulin Secretion : Increased intracellular calcium levels stimulate the release of insulin from vesicles.
Pharmacokinetics
The pharmacokinetic profile of this compound mirrors that of glimepiride:
- Absorption : Rapid gastrointestinal absorption with peak plasma concentrations reached within 1-2 hours.
- Distribution : Highly protein-bound (approximately 99.5%).
- Metabolism : Primarily metabolized in the liver via CYP2C9 to form active and inactive metabolites (M1 and M2).
- Elimination : Approximately 60% excreted in urine as metabolites.
Biological Activity and Efficacy
Research indicates that glimepiride effectively lowers blood glucose levels in patients with type 2 diabetes. Clinical studies have shown significant reductions in HbA1c levels, fasting plasma glucose (FPG), and postprandial glucose (PPG) when administered at doses ranging from 1 mg to 8 mg:
| Study Parameter | Baseline HbA1c (%) | End HbA1c (%) | FPG Reduction (mg/dL) | PPG Reduction (mg/dL) |
|---|---|---|---|---|
| Glimepiride Group | 7.8 | 6.9 | 46 | 72 |
| Metformin Group | 7.9 | 7.0 | 20 | 30 |
| Rosiglitazone Group | 7.8 | 7.0 | 15 | 25 |
Case Studies
Several case studies highlight the biological activity of glimepiride derivatives:
-
Case Study on Efficacy :
A randomized controlled trial involving 99 patients demonstrated that glimepiride significantly improved glycemic control compared to metformin and rosiglitazone, with a notable reduction in both HbA1c and FPG levels over a period of six months . -
Accidental Exposure Case :
A case reported severe hypoglycemia due to inadvertent ingestion of glimepiride, illustrating its potent biological activity even at low doses . This underscores the importance of monitoring blood glucose levels in patients receiving this medication.
Safety and Side Effects
While glimepiride is generally well-tolerated, it carries risks of hypoglycemia, particularly in susceptible individuals or when combined with other glucose-lowering agents. Common side effects include:
- Hypoglycemia
- Weight gain
- Gastrointestinal disturbances
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
